N-(4-Fluorobenzyl)-3,5-dimethoxyaniline
Description
N-(4-Fluorobenzyl)-3,5-dimethoxyaniline (CAS: 1019590-96-5) is a fluorinated aniline derivative featuring a 3,5-dimethoxy-substituted benzene ring and a 4-fluorobenzyl group attached to the nitrogen atom. This compound is structurally characterized by:
- Electron-donating methoxy groups at the 3- and 5-positions of the aromatic ring, which enhance resonance stabilization and influence reactivity.
- A 4-fluorobenzyl substituent, which introduces steric bulk and electronic effects due to the electronegative fluorine atom.
Applications: Fluorinated aromatic compounds are widely explored in medicinal chemistry and materials science due to their enhanced metabolic stability, lipophilicity, and binding specificity. Potential applications include:
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3,5-dimethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-18-14-7-13(8-15(9-14)19-2)17-10-11-3-5-12(16)6-4-11/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLMVNXEVSRCDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC2=CC=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzyl)-3,5-dimethoxyaniline typically involves the reaction of 4-fluorobenzyl chloride with 3,5-dimethoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorobenzyl)-3,5-dimethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Fluorobenzyl)-3,5-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)-3,5-dimethoxyaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The fluorobenzyl group can enhance the compound’s binding affinity to its target, while the dimethoxyaniline moiety can modulate its electronic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares N-(4-Fluorobenzyl)-3,5-dimethoxyaniline with key analogues:
Key Observations :
- Fluorine Position : The 4-fluorobenzyl group in the target compound may confer distinct electronic and steric properties compared to the 3-fluorobenzyl isomer (e.g., altered binding affinity in biological systems) .
- Sulfonamide vs. Benzyl : Sulfonamide derivatives (e.g., compound 1 in ) exhibit higher cytotoxicity due to enhanced hydrogen-bonding capacity, whereas benzyl-substituted analogues prioritize lipophilicity .
- Water Solubility: HDAOS incorporates a sulfopropyl group, drastically improving aqueous solubility for diagnostic applications, unlike the hydrophobic fluorobenzyl group .
Spectral Data
- IR Spectroscopy : Methoxy C-O stretching (~1595 cm⁻¹) and N-H stretching (~3234 cm⁻¹) are common in 3,5-dimethoxyaniline derivatives . Fluorobenzyl substitution may introduce C-F stretching (~1100–1200 cm⁻¹).
- NMR : Expected peaks include aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and fluorobenzyl CH₂ (δ ~4.5 ppm) .
Stability and Reactivity
- Fluorine Impact: The 4-fluorobenzyl group increases resistance to oxidative degradation compared to non-fluorinated analogues .
- Methoxy Groups : Electron-donating methoxy substituents deactivate the aromatic ring toward electrophilic substitution, directing reactivity to the para position .
Biological Activity
N-(4-Fluorobenzyl)-3,5-dimethoxyaniline is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 261.292 g/mol
- Structural Features : The compound features a benzyl group with a fluorine atom at the para position and two methoxy groups at the 3 and 5 positions on the aniline moiety. These structural characteristics enhance its chemical reactivity and biological activity.
Research indicates that the biological activity of this compound is influenced by its interaction with specific molecular targets. The presence of the fluorine atom enhances electrostatic interactions, while the methoxy groups improve lipophilicity and membrane permeability. These factors are crucial for understanding the compound's bioavailability and therapeutic efficacy.
Key Mechanisms:
- Binding Affinity : The fluorine atom and methoxy groups contribute to enhanced binding affinity to various receptors or enzymes.
- Selectivity : The structural components allow for selective interactions with biological targets, which may lead to reduced side effects compared to less selective compounds.
Biological Activity
This compound has been explored for various therapeutic properties, particularly in cancer research and enzyme inhibition studies.
Case Studies and Research Findings
- Anticancer Activity :
-
Enzyme Inhibition :
- Research on enzyme kinetics revealed that this compound acts as a potent inhibitor of cholesteryl ester transfer protein (CETP), which is a target for cardiovascular disease treatment. The introduction of methoxy groups at the 3 and 5 positions was found to enhance inhibitory activity against CETP .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(2-Fluorobenzyl)-3,5-dimethoxyaniline | Similar structure but different fluorine position | Moderate enzyme inhibition |
| N-(4-Methylbenzyl)-3,5-dimethoxyaniline | Lacks fluorine substitution | Reduced anticancer effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
